N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide
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Overview
Description
The compound N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide is a heterocyclic compound that likely contains a thiophene and oxadiazole moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize different heterocyclic derivatives . The synthesis often involves one-pot reactions under mild conditions, which could be applicable to the synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed by spectral and elemental analysis . The presence of a 1,2,4-oxadiazole ring, as seen in the compound of interest, suggests that it could be synthesized through reactions involving cyclization, such as the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles . This method provides regioselective access to functionalized heterocycles and could be a potential pathway for the synthesis of the compound .
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds containing oxadiazole rings can involve various reaction pathways, including dipolar cyclization and nucleophilic substitution reactions . The oxadiazole ring can act as an efficient N-iminonitrene equivalent in cycloaddition reactions, which is a valuable characteristic for the synthesis of imidazole derivatives . These reactions are crucial for the diversification of heterocyclic compounds and could be relevant to the chemical reactions that N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their functional groups and molecular structure. The antitumor activities of such compounds are often evaluated in vitro, and many show high inhibitory effects on various human cancer cell lines . Additionally, the inhibitory potential against enzymes, such as urease, can be assessed through in vitro screening, and some compounds have been found to be potent inhibitors . These properties are important for the potential therapeutic applications of heterocyclic compounds, including N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide.
Scientific Research Applications
Synthesis and Characterization
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide is a compound that has been explored in various scientific research contexts, particularly in the synthesis and characterization of novel chemical structures. One notable study discusses the synthesis and characterization of a related compound, highlighting the complexity and potential of these chemicals in research. The process involves bioisosteric replacement and the identification of specific isomers, underscoring the intricate chemistry and potential for diverse applications in scientific research (McLaughlin et al., 2016).
Anticancer Activity
Research into anticancer applications has led to the design and synthesis of compounds with structures similar to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide. These compounds have been evaluated for their efficacy against various cancer cell lines, with some showing promising results. The exploration of these compounds' anticancer activities provides valuable insights into potential therapeutic applications (Ravinaik et al., 2021).
Antibiotic and Antibacterial Drug Synthesis
The synthesis of new antibiotic and antibacterial drugs is another significant area of application. Studies have been conducted on the synthesis of compounds with thiophene-2-carboxamide and related structures, aiming to develop effective treatments against various bacterial infections. This research contributes to the ongoing search for novel antibiotics in the face of rising antibiotic resistance (Ahmed, 2007).
Antiepileptic Activity
Compounds with structures related to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide have also been investigated for their antiepileptic properties. These studies involve the synthesis of novel chemical structures and evaluation of their effectiveness in preventing seizures, contributing to the development of new antiepileptic medications (Rajak et al., 2013).
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and high-energy molecules .
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(9-2-1-3-9)15-10-6-7-20-11(10)14-16-12(17-19-14)8-4-5-8/h6-9H,1-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTJDFMANYRINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide |
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